![molecular formula C11H19NSi B588952 Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) CAS No. 158588-05-7](/img/new.no-structure.jpg)
Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI): is a chemical compound with the molecular formula C11H19NSi. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) typically involves the reaction of 2,4-dimethylpyridine with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or chromatography .
化学反応の分析
Types of Reactions: Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the formation of various reduced pyridine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biomolecules. The pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .
類似化合物との比較
Pyridine: The parent compound, which lacks the dimethyl and trimethylsilyl groups.
2,4-Dimethylpyridine: A derivative with only the dimethyl groups.
6-Trimethylsilylpyridine: A derivative with only the trimethylsilyl group.
Uniqueness: Pyridine, 2,4-dimethyl-6-[(trimethylsilyl)methyl]- (9CI) is unique due to the presence of both dimethyl and trimethylsilyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability, lipophilicity, and ability to participate in various chemical reactions .
特性
CAS番号 |
158588-05-7 |
|---|---|
分子式 |
C11H19NSi |
分子量 |
193.36 g/mol |
IUPAC名 |
(4,6-dimethylpyridin-2-yl)methyl-trimethylsilane |
InChI |
InChI=1S/C11H19NSi/c1-9-6-10(2)12-11(7-9)8-13(3,4)5/h6-7H,8H2,1-5H3 |
InChIキー |
CVZSBYIBKPNXRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1)C[Si](C)(C)C)C |
正規SMILES |
CC1=CC(=NC(=C1)C[Si](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![butyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B588870.png)
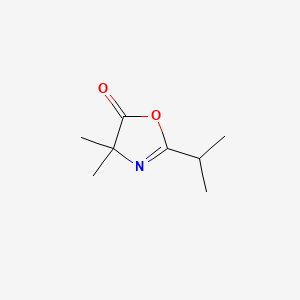
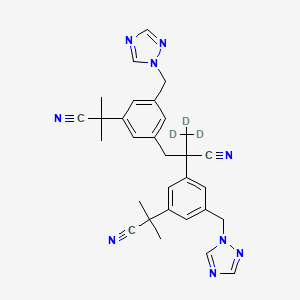
![[1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-methylindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B588880.png)
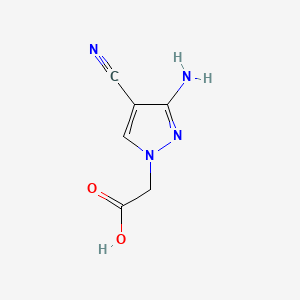

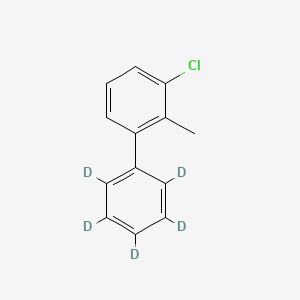
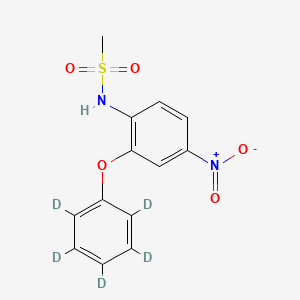
![3,5,6,7,9-pentazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaene](/img/structure/B588890.png)
